Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-9-15(13-19)12-16(20)11-14-7-5-4-6-8-14/h4-8,15-16H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLPIUZWFYKEPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine derivatives with benzyl cyanide under controlled conditions. The reaction is often carried out in the presence of a base such as lithium hexamethyldisilazane in tetrahydrofuran at low temperatures (around -68°C to -63°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl piperidine oxides, while reduction can produce benzyl piperidine amines.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate has the molecular formula and a molecular weight of 300.39 g/mol. The compound features a piperidine ring substituted with a tert-butyl group, a benzyl group, and a cyano group, which contribute to its chemical reactivity and potential biological activity.
Pharmaceutical Applications
-
Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel drugs targeting specific biological pathways. -
Beta-lactamase Inhibitors
Research indicates that derivatives of piperidine compounds, including those related to this compound, can act as beta-lactamase inhibitors. These inhibitors enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains, making them crucial in combating antibiotic resistance . -
Neuropeptide Y Antagonists
The compound has been explored in the context of synthesizing neuropeptide Y antagonists. These antagonists are potential therapeutic agents for conditions such as obesity and anxiety disorders .
Case Study 1: Synthesis and Biological Evaluation
A study published in The Journal of Organic Chemistry demonstrated the synthesis of this compound followed by biological evaluation as a potential neuropeptide Y antagonist. The synthesized compound exhibited promising binding affinity to neuropeptide Y receptors, indicating its potential for further development into therapeutic agents .
Case Study 2: Beta-lactamase Inhibition
In another research article focusing on beta-lactamase inhibitors, derivatives of piperidine were synthesized, including those based on this compound. These compounds showed significant inhibition against various beta-lactamase enzymes, highlighting their role in enhancing antibiotic effectiveness .
Mechanism of Action
The mechanism of action of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or experimental effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine and pyrrolidine derivatives with tert-butyl carbamate groups are common in organic synthesis. Below is a comparative analysis of key analogs:
Benzyl 4-aminopiperidine-1-carboxylate
- Structure: Piperidine ring with a benzyl ester at the 1-position and an amino group at the 4-position.
- Molecular Formula : C₁₃H₁₈N₂O₂ (MW: 234.3).
- Key Properties: The amino group introduces basicity, enabling participation in acid-base reactions or hydrogen bonding. Limited toxicological data; safety protocols recommend handling with caution due to unstudied hazards.
- Applications : Used as a building block for peptidomimetics or ligands in catalysis.
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
- Structure : Pyrrolidine ring (5-membered) with hydroxymethyl and 4-methoxyphenyl substituents.
- Molecular Formula: C₁₇H₂₅NO₄ (MW: 307.4).
- Key Properties: The hydroxymethyl and methoxyphenyl groups enhance polarity, improving aqueous solubility.
- Applications : Explored in asymmetric synthesis and as a chiral auxiliary in natural product synthesis.
tert-Butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate
- Structure: Piperidine with a tert-butyl carbamate and a bulky aminomethyl-linked nitropyrimidine group.
- Molecular Formula : C₃₀H₃₉N₇O₄ (MW: 561.7).
- Key Properties :
Data Table: Structural and Functional Comparison
Research Findings and Implications
Substituent Effects on Reactivity: The cyano group in the primary compound increases electrophilicity, making it a candidate for nucleophilic substitutions or hydrolysis to carboxylic acids.
Safety and Handling: tert-Butyl-protected compounds (e.g., 2.2) are generally stable and low-risk, whereas amino-substituted analogs (e.g., 2.1) demand stringent precautions due to uncharacterized toxicity.
Applications in Drug Discovery :
Biological Activity
Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate is a synthetic compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a tert-butyl group, a benzyl group, and a cyano group. Its molecular formula is C_{16}H_{22}N_{2}O_{2}, and it serves as a versatile building block in the synthesis of more complex molecules.
The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. For instance, it has been identified as an inhibitor of protein kinase B (PKB or Akt), which plays a crucial role in regulating cell growth, survival, and metabolism. The inhibition of PKB can lead to the modulation of several downstream signaling pathways that are often dysregulated in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For example, it has shown potency against various human tumor xenografts, with effective concentrations leading to reduced cell viability and proliferation .
Table 1: In Vitro Efficacy Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MIA PaCa-2 (pancreatic cancer) | 0.033 | PKB inhibition |
| Other analogs | Various | Varies | Varies |
Selectivity and Toxicity
The selectivity index (SI) for this compound has been assessed in comparison to other compounds. A high SI indicates that the compound effectively inhibits cancer cell growth while exhibiting low toxicity to normal cells. Selectivity studies have shown that this compound selectively targets PKB over other kinases, which is crucial for minimizing side effects during therapeutic applications .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Pancreatic Cancer : In studies involving MIA PaCa-2 cells, this compound demonstrated significant inhibition of cell proliferation at low concentrations, suggesting its potential as a treatment for pancreatic cancer .
- Ebola Virus Inhibition : Although primarily studied for its anticancer properties, related compounds have shown efficacy in inhibiting Ebola virus entry into cells, indicating potential antiviral applications .
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is essential for evaluating its suitability as a therapeutic agent. Preliminary studies indicate favorable absorption characteristics; however, further research is needed to fully elucidate its metabolic pathways and elimination routes .
Q & A
Q. What in vitro assays evaluate metabolic stability for drug development?
Q. How to design a structure-activity relationship (SAR) study for the benzyl substituent?
Q. What challenges arise in crystallizing this compound, and how can SHELX aid refinement?
- Low melting points and hygroscopicity complicate crystallization. Use slow vapor diffusion (pentane/dichloromethane) or co-crystallization agents. SHELX refines diffraction data via dual-space algorithms, resolving disorder in the tert-butyl or benzyl groups .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
